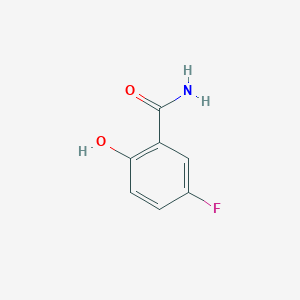

5-Fluoro-2-hydroxybenzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFYYFBQCWHDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56874-97-6 | |

| Record name | 5-fluoro-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Broader Class of Benzamide Compounds

The benzamide (B126) framework, which consists of a benzene (B151609) ring attached to a carboxamide group (-CONH₂), is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical drugs. walshmedicalmedia.comontosight.ai The structural versatility of the benzamide core allows it to form hydrogen bonds and accommodate a wide array of chemical substitutions, enabling it to interact with various biological targets like enzymes, receptors, and ion channels. researchgate.net

Benzamide derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties. walshmedicalmedia.comontosight.airesearchgate.net 5-Fluoro-2-hydroxybenzamide is a substituted benzamide, specifically a derivative of salicylamide (B354443) (2-hydroxybenzamide). wiley.com Its structure features the foundational benzamide core modified with a fluorine atom at the 5-position and a hydroxyl group at the 2-position of the benzene ring. This specific substitution pattern makes it a valuable starting material and a subject of study in its own right, as researchers seek to understand how these modifications influence biological activity. lew.ro

Significance of Fluorine Substitution in Aromatic Systems for Bioactivity

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom. numberanalytics.comwikipedia.org The unique properties of the fluorine atom, when incorporated into an aromatic system like that of 5-Fluoro-2-hydroxybenzamide, can profoundly influence a molecule's biological profile. tandfonline.combenthamdirect.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.comnih.gov Substituting a hydrogen atom with fluorine at a site susceptible to metabolic attack can block or slow down oxidative metabolism by enzymes like Cytochrome P450, leading to a longer drug half-life. numberanalytics.comnih.govconicet.gov.ar

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). numberanalytics.comwikipedia.org This can enhance the molecule's ability to permeate cell membranes, potentially increasing its bioavailability. numberanalytics.comconicet.gov.ar

Binding Affinity: As the most electronegative element, fluorine alters the electronic distribution of a molecule. numberanalytics.comresearchgate.net This can lead to more favorable electrostatic interactions with target proteins, potentially increasing binding affinity and potency. tandfonline.combenthamdirect.com Fluorine can act as a hydrogen bond acceptor, sometimes serving as a bioisostere for a hydroxyl group. researchgate.net

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa (a measure of acidity) of nearby functional groups. nih.govmdpi.com For instance, it can make adjacent acidic groups more acidic and basic groups less basic, which can impact a compound's solubility, absorption, and ability to cross biological membranes. tandfonline.comconicet.gov.ar

These properties make the strategic placement of fluorine a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.combenthamdirect.com

Overview of Academic Research Trends Pertaining to 5 Fluoro 2 Hydroxybenzamide and Its Derivatives

Established Synthetic Routes to this compound

The synthesis of this compound typically begins with a correspondingly substituted benzoic acid precursor. A common and direct method involves the amidation of 5-fluoro-2-hydroxybenzoic acid. This transformation can be achieved using standard amidation conditions, such as converting the carboxylic acid to an acid chloride followed by a reaction with ammonia (B1221849).

Another established pathway starts from more readily available precursors and involves a sequence of reactions. For instance, synthesis can commence with the fluorination of a suitable phenol (B47542) or benzoic acid derivative, followed by the introduction of the amide group. The specific ordering of these steps is crucial to manage regioselectivity and ensure high yields.

Catalytic Approaches in 2-Hydroxybenzamide Synthesis

Catalytic methods offer efficient and often more environmentally benign alternatives to stoichiometric reagents for synthesizing benzamide structures. These approaches are particularly valuable for introducing key functional groups onto the aromatic ring.

Copper-Catalyzed Hydroxylation Reactions of Halogenated Precursors

A significant advancement in the synthesis of 2-hydroxybenzamides is the use of copper-catalyzed hydroxylation of 2-halobenzamide precursors. researchgate.netresearchgate.net Research has demonstrated an efficient method using a copper iodide (CuI) catalyst in conjunction with a 1,10-phenanthroline (B135089) ligand. researchgate.netresearchgate.net This reaction is typically carried out in water with a base such as potassium hydroxide. researchgate.netresearchgate.net

This catalytic system has proven effective for a variety of substituted 2-chlorobenzamides, including those with fluoro groups, to produce the corresponding 2-hydroxybenzamides in yields ranging from 33% to 96%. researchgate.net The proposed mechanism involves the formation of a copper-amide complex, which facilitates the nucleophilic substitution of the halogen with a hydroxyl group in the aqueous medium. researchgate.netresearchgate.net The use of inexpensive reagents and water as the solvent makes this method both practical and economical. researchgate.net

Table 1: Copper-Catalyzed Hydroxylation of Substituted 2-Chlorobenzamides

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Chlorobenzamide (B146235) | 2-Hydroxybenzamide | 96 |

| 2 | 5-Fluoro-2-chlorobenzamide | This compound | 85 |

| 3 | 5-Chloro-2-chlorobenzamide | 5-Chloro-2-hydroxybenzamide | 88 |

| 4 | 5-Methoxy-2-chlorobenzamide | 5-Methoxy-2-hydroxybenzamide | 75 |

Data sourced from studies on copper-catalyzed hydroxylation reactions. researchgate.net

Multi-Step Organic Synthesis for Substituted Halogenated Benzamide Derivatives

The synthesis of complex substituted halogenated benzamides often requires multi-step reaction sequences to install various functional groups with precise control over their positions on the benzene (B151609) ring. dcu.ieyoutube.com These strategies leverage a toolkit of fundamental organic reactions.

A typical multi-step synthesis might involve:

Nitration : Introduction of a nitro group (—NO₂) onto the aromatic ring, which acts as a meta-director for subsequent electrophilic aromatic substitution reactions. youtube.com

Halogenation : Introduction of halogen atoms (e.g., Cl, Br) via electrophilic substitution. The choice of catalyst (e.g., FeCl₃, AlCl₃) is crucial. youtube.com The regioselectivity is dictated by the directing effects of existing substituents.

Reduction : The nitro group can be reduced to an amino group (—NH₂) using reagents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation. youtube.com

Amide Formation : The amino group can be converted to an amide, or a carboxylic acid can be converted to a primary amide.

For example, to synthesize a specific isomer, one might start with nitrobenzene, introduce a chlorine atom at the meta position, and then reduce the nitro group to an amine. youtube.com Alternatively, protecting groups can be employed to control reactivity. Aniline, for instance, is often converted to an acetanilide (B955) to moderate its reactivity and direct substitution to the para position before subsequent reactions and final deprotection. youtube.com These multi-step approaches provide the flexibility needed to access a wide library of substituted halogenated benzamide derivatives for various research applications. nih.gov

Design and Synthesis of this compound Analogues

Derivatization of the core this compound structure is a key strategy for modulating its chemical and biological properties. Modifications commonly target the amide nitrogen and the phenolic hydroxyl group.

N-Substituted Benzamide Derivatization

The amide nitrogen of 2-hydroxybenzamides is a frequent site for derivatization to create N-substituted analogues. A common synthetic method involves the reaction of a salicylamide (B354443), such as 5-fluorosalicylamide, with various acid chlorides in a suitable solvent like refluxing pyridine. nih.gov This reaction creates a new amide linkage, effectively attaching a new substituent to the core benzamide structure. nih.gov

Another approach involves the direct condensation of a substituted salicylic (B10762653) acid with a primary or secondary amine. mdpi.com Microwave-assisted synthesis has been shown to significantly reduce reaction times for these condensations compared to traditional heating methods. mdpi.com These methods have been used to generate extensive libraries of N-substituted 2-hydroxybenzamides for screening in drug discovery programs. nih.govresearchgate.net

Table 2: Examples of N-Substituted 2-Hydroxybenzamide Analogues

| Precursor 1 | Precursor 2 | Resulting Analogue |

|---|---|---|

| Salicylamide | 4-Ethylbenzoyl chloride | N-(4-ethylbenzoyl)-2-hydroxybenzamide |

| 5-Chlorosalicylic acid | 4-Chloroaniline | 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide |

| 5-Chlorosalicylic acid | Benzylamine | N-Benzyl-5-chloro-2-hydroxybenzamide |

Data compiled from research on N-substituted benzamide synthesis. nih.govmdpi.com

Schiff Base and Hydrazone Formation

The chemical architecture of benzamides and their derivatives allows for the formation of Schiff bases (imines) and hydrazones, which are classes of compounds with significant applications in medicinal chemistry and materials science.

Schiff Base Formation : Schiff bases are typically synthesized through the condensation of a primary amine with an active carbonyl group (an aldehyde or ketone). researchgate.net While this compound itself does not have a primary amine readily available for this reaction, related precursors or derivatives can be used. For instance, an aminobenzamide derivative can react with a salicylaldehyde (B1680747) or another aldehyde to form a Schiff base containing the benzamide moiety. nih.gov The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N (azomethine) double bond. researchgate.net These reactions often favor the enol-imine tautomeric form. nih.gov

Hydrazone Formation : Hydrazones are formed from the reaction of hydrazides with aldehydes or ketones. To create hydrazone analogues of this compound, the parent compound must first be converted into a hydrazide. This can be achieved by first synthesizing an ester derivative of the corresponding benzoic acid, which is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) to form the hydrazide (a compound containing the -CONHNH₂ functional group). lew.ro

This newly formed hydrazide can then be condensed with a variety of substituted aldehydes. lew.rodergipark.org.tr This final step creates the hydrazone linkage (-C=N-NH-C=O), yielding a diverse array of derivatives. dergipark.org.trrjptonline.org This strategy has been successfully employed to synthesize libraries of hydrazone compounds from various benzamide starting materials. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluoro-2-hydroxybenzoic acid |

| Copper iodide |

| 1,10-Phenanthroline |

| Potassium hydroxide |

| 2-Chlorobenzamide |

| 2-Hydroxybenzamide |

| 5-Fluoro-2-chlorobenzamide |

| 5-Chloro-2-chlorobenzamide |

| 5-Chloro-2-hydroxybenzamide |

| 5-Methoxy-2-chlorobenzamide |

| 5-Methoxy-2-hydroxybenzamide |

| Nitrobenzene |

| Aniline |

| Acetanilide |

| Salicylamide |

| 5-Fluorosalicylamide |

| Pyridine |

| N-(4-ethylbenzoyl)-2-hydroxybenzamide |

| 4-Ethylbenzoyl chloride |

| 5-Chlorosalicylic acid |

| 4-Chloroaniline |

| 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide |

| Benzylamine |

| N-Benzyl-5-chloro-2-hydroxybenzamide |

Synthesis of Bis-benzamide Ligands

The synthesis of bis-benzamide ligands incorporates two benzamide moieties connected by a linker group. These structures are significant in coordination chemistry and materials science due to their ability to form stable complexes with metal ions. A common and effective strategy for preparing symmetrical bis-benzamides involves the condensation of a suitable diamine with two equivalents of a carboxylic acid derivative.

For the synthesis of bis-benzamide ligands derived from this compound, a plausible and established route is the acylation of a diamine with 5-fluoro-2-hydroxybenzoyl chloride. This method is analogous to the preparation of other N,N'-bis(2-hydroxybenzamide) structures. The synthesis begins with the conversion of 5-fluoro-2-hydroxybenzoic acid to its more reactive acid chloride, which is then coupled with a diamine linker.

A representative synthesis is the reaction of 5-fluoro-2-hydroxybenzoyl chloride with a short-chain aliphatic diamine, such as ethylenediamine, to yield N,N'-(ethane-1,2-diyl)bis(this compound). The phenolic hydroxyl group is often protected during the reaction and deprotected in a subsequent step, although direct acylation can sometimes be achieved under controlled conditions.

The general reaction scheme is as follows:

Activation of the Carboxylic Acid : 5-fluoro-2-hydroxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 5-fluoro-2-hydroxybenzoyl chloride. This step increases the electrophilicity of the carbonyl carbon.

Amide Bond Formation : The resulting acid chloride is then slowly added to a solution of the diamine (e.g., ethylenediamine) in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the HCl byproduct generated during the reaction. This condensation reaction forms the two amide linkages, creating the bis-benzamide structure.

This approach allows for the creation of a variety of bis-benzamide ligands by selecting different diamines as the linker, thereby tuning the spatial orientation and coordination properties of the resulting ligand. An analogous, non-fluorinated compound, N,N′-(ethane-1,2-diyl)bis(2-hydroxybenzamide), has been successfully synthesized using a similar copper-catalyzed methodology starting from 2-chlorobenzamide substrates. researchgate.net

Table 1: Synthesis of a Representative Bis-benzamide Ligand

| Reactant 1 | Reactant 2 | Reagents | Product |

| 5-Fluoro-2-hydroxybenzoic acid | Ethylenediamine | 1. Thionyl chloride (SOCl₂) 2. Triethylamine | N,N'-(Ethane-1,2-diyl)bis(this compound) |

Detailed research into related structures, such as diastereoselective diamide-bridged biphenyls, utilizes similar principles of amide bond formation by reacting a dicarboxylic acid with a chiral diamine like (R,R)-diaminocyclohexane, highlighting the versatility of this synthetic strategy. uni-muenchen.de The formation of stable, conformationally controlled structures is often driven by intramolecular hydrogen bonding involving the phenolic hydroxyl and the amide groups. mdpi.com

Antimicrobial Properties

Derivatives of this compound have been evaluated for their efficacy against various microbial pathogens. The antimicrobial activity is a well-documented characteristic of salicylamides, and fluorination is a common strategy to enhance this property. nih.govresearchgate.net

The antibacterial activity of these derivatives is notably specific, showing significant potency against Gram-positive bacteria while generally being less effective against Gram-negative strains. researchgate.netmdpi.com Studies on various halogenated salicylanilide (B1680751) derivatives confirm this trend, with several compounds demonstrating no inhibition of Gram-negative bacteria at the tested concentrations. mdpi.com

The primary focus of research has been on activity against Staphylococcus aureus, including multidrug-resistant strains such as Methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov A series of novel fluoro and trifluoromethyl-substituted salicylanilide derivatives were found to specifically inhibit S. aureus. nih.gov One of the most potent compounds identified is 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, which displayed excellent activity against nine MRSA and three VRSA strains. nih.gov Another derivative, 5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide (B12847235), also showed potential with a notable minimum inhibitory concentration (MIC) against S. aureus. vulcanchem.com

| Compound Derivative | Target Bacteria | Efficacy (MIC) | Source |

|---|---|---|---|

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA and VRSA strains | 0.031–0.062 µg/mL | nih.gov |

| 5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide | S. aureus | 8 µg/mL | vulcanchem.com |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and -resistant S. aureus | 15.62–31.25 µmol/L | nih.gov |

| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 0.125–1.0 mg/mL | researchgate.net |

The antifungal properties of this compound derivatives are more varied and appear to be highly dependent on the specific structural modifications. Some derivatives, such as certain sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, exhibit almost no antifungal potency. nih.gov However, other modifications have yielded compounds with significant activity.

For instance, a series of novel matrine (B1676216) derivatives incorporating a hydroxamic acid and a benzene sulfonamide moiety, including a 5-Fluoro-2-methoxyphenyl structure, demonstrated exceptional inhibitory activity against Candida albicans. nih.gov Another study on coumarin (B35378) derivatives noted that the attachment of fluorine-containing functional groups often increases bioactivity, with one such compound showing significant inhibition of Fusarium monitiforme. mdpi.com

| Compound Derivative Class | Target Fungi | Efficacy | Source |

|---|---|---|---|

| Matrine derivative with 5-Fluoro-2-methoxyphenyl group | Candida albicans | MIC = 0.062 mg/mL | nih.gov |

| Coumarin derivative | Fusarium monitiforme | 84.6% inhibitory index | mdpi.com |

| Coumarin derivatives | Fusarium graminearum | 13.4–62.4% inhibitory index | mdpi.com |

Antiviral Efficacy

Derivatives of 2-hydroxybenzamide, particularly salicylamides, have emerged as promising candidates in antiviral drug discovery. nih.govcsic.es

Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract infections, and effective treatments are limited. nih.gov A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of RSV. nih.gov Six compounds in particular (11, 12, 15, 22, 26, and 28) were found to be effective. nih.gov These compounds exhibit a dual mechanism of action: they suppress viral replication and also inhibit RSV-induced inflammatory responses by downregulating the activation of IRF3 and NF-κB, key transcription factors involved in the production of cytokines and chemokines. nih.gov The N,N-dialkylated derivatives 26 and 28 were especially potent, significantly reducing the viral titer while displaying low cytotoxicity. nih.gov

| Compound Class/Derivative | Effect on RSV | Source |

|---|---|---|

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues (Compounds 11, 12, 22, 26, 28) | Dramatically suppressed both RSV-induced IRF3 and NF-κB activation. | nih.gov |

| N,N-dialkylated derivatives 26 and 28 | Reduction in virus titer ranging from 1.51 to 1.91 log. | nih.gov |

Human Adenovirus (HAdV) can cause a range of illnesses, and there is no approved antiviral drug specifically for its treatment. nih.gov Salicylamide derivatives have been optimized as potent inhibitors of HAdV infection. csic.esnih.gov Continued efforts to modify the salicylamide structure have led to the discovery of compounds with significantly improved anti-HAdV activities and better safety profiles compared to the lead compound, niclosamide. csic.esnih.gov

A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were reported as potent HAdV inhibitors, with several compounds exhibiting high selectivity indexes. acs.org Mechanistic studies suggest these derivatives can target different stages of the viral life cycle; some appear to interfere with HAdV DNA replication, while others act on later steps. csic.esacs.org

| Compound Derivative | Efficacy (IC₅₀) | Source |

|---|---|---|

| 3′-fluoro-5′-trifluoromethyl substituted salicylamide (Compound 4) | 0.18 µM | nih.gov |

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Compound 15) | 0.27 µM | acs.org |

| 2′-chloro-5′-(1-methylcyclopentyl)amino substituted salicylamide (Compound 5) | 0.27 µM | nih.gov |

Potential in Cancer Research

This compound and its derivatives are being actively investigated for their potential as anticancer agents. ontosight.ai These compounds belong to the benzamide class, which is known for its diverse biological activities, including anticancer properties. ontosight.ai Their mechanism of action often involves the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

For example, 5-Fluoro-2-methoxybenzamide, a related compound, was shown to be effective against colorectal cancer cells by inducing cell cycle arrest at the G2/M phase, which ultimately leads to apoptosis. The anticancer potential may stem from the ability of benzamides to inhibit various enzymes, such as kinases and proteases, that are implicated in cancer progression. ontosight.ai A specific derivative, 5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide, has demonstrated antiproliferative activity against MCF-7 breast cancer cells with a half-maximal growth inhibition (GI₅₀) value of 1.8 μM. vulcanchem.com

Enzyme Inhibition Studies

The mechanism of action for many biologically active compounds involves the inhibition of specific enzymes. Derivatives of this compound have been studied for their ability to modulate the activity of several key enzyme classes.

Kinases and proteases are critical regulators of cellular processes, and their dysregulation is often implicated in disease. Computational and experimental studies have highlighted the potential of this compound derivatives as inhibitors of these enzymes. Quantitative structure-activity relationship (QSAR) modeling and docking studies have predicted that certain derivatives have a strong affinity for kinase targets. vulcanchem.com

Specifically, the derivative 5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide has a predicted IC₅₀ value of 42 nM for Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways. vulcanchem.com The same compound showed a promising docking score of -9.2 kcal/mol for Histone Deacetylase 6 (HDAC6), an epigenetic regulator that is also a target in cancer therapy. vulcanchem.com Benzamides, in general, are widely investigated for their kinase inhibition activities.

| Compound | Enzyme Target | Activity Type | Measurement | Value | Citation |

|---|---|---|---|---|---|

| 5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide | JAK2 (Kinase) | Inhibition (Predicted) | IC₅₀ | 42 nM | vulcanchem.com |

| HDAC6 (Epigenetic) | Binding Affinity (Docking) | Score | -9.2 kcal/mol | vulcanchem.com |

A key target for the development of new antibacterial agents is the bacterial type II fatty-acid synthesis (FASII) pathway. zhaojgroup.com The enzyme β-ketoacyl-acyl carrier protein synthase III (KAS III), particularly from Escherichia coli (ecKAS III), is essential for initiating this pathway and is a validated target for novel antibiotics. zhaojgroup.comzhaojgroup.comnih.gov

Research has led to the synthesis of Schiff base derivatives of this compound that act as potent inhibitors of ecKAS III. mdpi.com One such compound, N-{3-[(E)-(5-fluoro-2-hydroxybenzylidene)amino]propyl}-2-hydroxybenzamide, was identified as a highly potent inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 5.6 µM against ecKAS III. mdpi.com This enzymatic inhibition is suggested to be the mechanism behind its significant antibacterial activity. mdpi.com Another related Schiff base, N-{2-[(E)-(5-fluoro-2-hydroxybenzylidene)amino]propyl}-2-hydroxy-4-methylbenzamide, also demonstrated inhibitory activity against ecKAS III with an IC₅₀ of 17.1 µM. mdpi.com

| Compound | Enzyme Target | Activity Type | Measurement | Value | Citation |

|---|---|---|---|---|---|

| N-{3-[(E)-(5-fluoro-2-hydroxybenzylidene)amino]propyl}-2-hydroxybenzamide | ecKAS III | Inhibition | IC₅₀ | 5.6 µM | mdpi.com |

| N-{2-[(E)-(5-fluoro-2-hydroxybenzylidene)amino]propyl}-2-hydroxy-4-methylbenzamide | ecKAS III | Inhibition | IC₅₀ | 17.1 µM | mdpi.com |

Anti-Inflammatory Effects

Inflammation is a key physiological process that, when uncontrolled, contributes to a wide range of pathologies. Compounds with a 2-hydroxy-benzamide structure are well-known for their biological activities, including anti-inflammatory properties. lew.ro Derivatives of this compound have been shown to possess anti-inflammatory effects, often linked to the inhibition of pro-inflammatory mediators. ontosight.ai

For example, the thiazole (B1198619) derivative 5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide demonstrated a 74% inhibition of Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 μM. vulcanchem.com TNF-α is a critical cytokine involved in systemic inflammation. This finding aligns with the broader investigation of benzamides as potential anti-inflammatory agents. ontosight.aiontosight.ai

Applications in Molecular Sensing and Imaging

Beyond direct therapeutic actions, the unique chemical properties of this compound derivatives have been harnessed for advanced applications in biomedical imaging and sensing.

Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological and pathological processes, including neuroinflammation. nih.govmdpi.com Detecting NO in biological systems with high spatial resolution is a significant challenge. nih.govacs.orgnih.gov To address this, a novel magnetic resonance imaging (MRI) contrast agent was developed using a derivative of this compound. nih.govacs.org

Researchers synthesized a manganese(III) complex with N,N′-(1,2-phenylene)bis(this compound), referred to as NORA (NO-Responsive Agent). nih.govresearchgate.net This complex functions as a NO-responsive sensor for T1-weighted MRI. nih.govnih.gov The agent shows favorable changes in its longitudinal relaxivity (r1) upon interaction with NO, while maintaining selectivity against other biologically relevant reactive oxygen and nitrogen species. nih.govacs.orgnih.gov When loaded into cells expressing nitric oxide synthase (NOS), the sensor led to MRI signal decreases of over 20% compared to control cells. nih.govnih.gov The sensor was also capable of detecting endogenous NOS activity in antigen-stimulated macrophages and was successfully applied in a rat model of neuroinflammation, demonstrating its potential for in vivo studies of NO-related signaling. nih.govacs.orgnih.gov

| Compound/Complex | Application | Mechanism | Detected Molecule | Citation |

|---|---|---|---|---|

| Manganese(III) complex with N,N′-(1,2-phenylene)bis(this compound) | MRI Contrast Agent | Changes in longitudinal relaxivity (r1) upon binding | Nitric Oxide (NO) | nih.govacs.orgnih.govresearchgate.net |

Mechanistic Elucidation of Biological Actions and Molecular Target Identification

Detailed Mechanisms of Action (MOA) for 5-Fluoro-2-hydroxybenzamide Analogues

The mechanisms of action for this compound analogues are broad, often targeting host-cell processes that are essential for viral replication rather than specific viral proteins. This broad-spectrum activity is a key characteristic of salicylamide (B354443) derivatives. nih.gov For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of the respiratory syncytial virus (RSV). nih.govnih.gov These compounds have been shown to effectively suppress viral replication and the associated inflammatory responses. nih.govnih.gov

The antiviral properties of these analogues are not limited to a single type of virus, suggesting a mechanism that targets common pathways utilized by various viruses during their life cycle. nih.gov Salicylamide derivatives, as a class, are known to inhibit a wide range of RNA and DNA viruses. nih.gov This suggests that their mechanism may involve the disruption of fundamental cellular processes that viruses hijack for their own propagation, such as energy metabolism or pH homeostasis. nih.gov

Modulation of Cellular Signaling Pathways

A significant aspect of the biological activity of this compound analogues is their ability to modulate host cellular signaling pathways, particularly those involved in the inflammatory response to viral infections and the viral life cycle itself.

Analogues of this compound have demonstrated a notable capacity to suppress inflammatory responses triggered by viral infections. nih.gov Specifically, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been shown to inhibit the activation of key transcription factors, Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which are central to the innate immune response to viral pathogens. nih.govnih.gov

In studies involving RSV infection, several of these compounds dramatically suppressed both RSV-induced IRF3 and NF-κB activation. nih.gov This suppression of inflammatory signaling is crucial, as an overactive inflammatory response can contribute significantly to the pathology of viral diseases. By downregulating these pathways, these compounds can reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating virus-associated symptoms. nih.gov The table below summarizes the effects of selected N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues on viral-induced signaling pathways.

| Compound | Suppression of RSV-induced IRF3 Activation | Suppression of RSV-induced NF-κB Activation |

| 11 | Yes | Yes |

| 12 | Yes | Yes |

| 15 | Yes | No |

| 22 | Yes | Yes |

| 26 | Yes | Yes |

| 28 | Yes | Yes |

Data sourced from a study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues and their effect on RSV-induced signaling pathways. nih.gov

In addition to their anti-inflammatory effects, this compound analogues can directly interfere with the viral life cycle. nih.gov The primary mechanism of action for many antiviral nucleoside analogues is the inhibition of viral DNA or RNA synthesis. nih.gov While this compound itself is not a nucleoside analogue, its fluorinated structure is significant. The incorporation of fluorine into molecules can enhance their biological activity. nih.gov For instance, the well-known antiviral and anticancer agent 5-fluorouracil (B62378) acts by inhibiting thymidylate synthase and by being incorporated into RNA and DNA, ultimately disrupting their normal function. nih.govcalis.edu.cn

Studies on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have confirmed their ability to potently inhibit RSV replication. nih.govnih.gov This inhibition is supported by the observed suppression in the generation of progeny viruses, viral genome copies, and the expression of viral proteins. nih.gov The broad-spectrum nature of salicylamides suggests that they may target host factors that are essential for various stages of the viral life cycle, from entry and replication to assembly and release. nih.gov

Binding Affinity and Receptor Interactions

The efficacy of a compound is often directly related to its binding affinity for its molecular target. In the case of this compound analogues, studies have shown that fluorination can significantly enhance binding affinity. nih.gov Research on fluorinated benzamide (B126) derivatives as binders for the protein Cereblon (CRBN) has demonstrated that the introduction of fluorine atoms can lead to a lower IC50 value, indicating a higher binding affinity, when compared to their non-halogenated counterparts. nih.gov

The improved binding affinity of fluorinated compounds can be attributed to several factors. The electronegativity of the fluorine atom can modulate the electronic properties of the molecule, and it can participate in the formation of intramolecular hydrogen bonds, which can help to lock the molecule in a conformation that is favorable for binding. nih.gov

Protein-Ligand Interaction Profiling

Understanding the specific interactions between a ligand and its protein target is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives. Protein-ligand interaction profiling can reveal the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand in the binding pocket of the protein. nih.gov

For fluorinated benzamides, it has been proposed that the fluorine atom can have an amphiphilic character, acting as both a hydrogen-bond acceptor and a hydrophobic moiety. nih.gov This dual nature allows for diverse interactions within the protein's binding site. Computational tools and experimental techniques can be used to map these interactions and provide a detailed picture of how these compounds bind to their targets. nih.gov

Influence of Halogen Substitutions on Biological Target Binding

The substitution of hydrogen with halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate. nih.gov Halogen substitutions can influence a molecule's lipophilicity, metabolic stability, and membrane permeability, all of which can affect its biological activity. nih.gov

In the context of this compound analogues, the presence of a fluorine atom has been shown to increase binding affinity for the CRBN protein. nih.gov This is a significant finding, as it highlights the positive impact of fluorination on target engagement. The ability of fluorine to form intramolecular hydrogen bonds can also act as a conformational control element, pre-organizing the ligand for optimal binding to its receptor. nih.gov The table below illustrates the impact of fluorination on the binding affinity of benzamide derivatives to the human CRBN thalidomide (B1683933) binding domain (hTBD).

| Compound Pair | Halogenation | IC50 (μM) |

| 6a | Non-fluorinated | > 500 |

| 6b | Perfluorinated | 250 ± 50 |

| 8a | Non-halogenated | 180 ± 50 |

| 8d | Fluorinated | 63 ± 16 |

Data adapted from a study on benzamide-type Cereblon binders, demonstrating the increased binding affinity of fluorinated derivatives. nih.gov

Structure Activity Relationship Sar Studies and Rational Ligand Design

The Role of the Fluorine Atom in Modulating Biological Potency and Selectivity

The incorporation of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its biological profile. nih.gov The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic properties. nih.govbenthamscience.com

In the context of the 5-fluoro-2-hydroxybenzamide scaffold, the fluorine atom at the C-5 position exerts its influence through several mechanisms:

Electronic Effects : As the most electronegative element, fluorine acts as a strong electron-withdrawing group, which can alter the acidity (pKa) of the nearby phenolic hydroxyl group. This modulation of electronic properties can impact the strength of hydrogen bonds and other electrostatic interactions with a biological target. benthamscience.com

Lipophilicity and Permeability : Fluorine substitution generally increases the lipophilicity of a molecule. benthamscience.com This can enhance its ability to cross cell membranes, a critical factor for reaching intracellular targets. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. nih.gov

Binding Interactions : Due to its small van der Waals radius, fluorine causes minimal steric hindrance. benthamscience.com It can participate in favorable electrostatic and hydrogen-bond interactions with biological receptors, contributing to enhanced binding affinity. nih.govbenthamscience.com

However, the effect of the C-5 fluorine is highly target-dependent. In a structure-activity relationship study of benzamides as inhibitors of Mycobacterium tuberculosis QcrB, it was observed that electron-withdrawing groups like fluorine at the C-5 position of the benzamide (B126) core were less tolerated compared to smaller, electron-rich substitutions. acs.org This finding underscores that while fluorination can offer many advantages, its impact on potency must be empirically evaluated for each specific biological target.

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Lipophilicity | Increases, potentially enhancing membrane permeation. | nih.govbenthamscience.com |

| Metabolic Stability | Increases by blocking oxidative metabolism at the C-F bond site. | nih.gov |

| Binding Affinity | Can increase through favorable electrostatic or hydrogen-bond interactions. | nih.govbenthamscience.com |

| pKa Modulation | Alters acidity of nearby functional groups due to strong electron-withdrawing nature. | benthamscience.com |

Impact of Amide and Hydroxyl Groups on Molecular Recognition and Activity

The 2-hydroxyl and amide groups are fundamental pharmacophoric features of the salicylamide (B354443) scaffold, playing a pivotal role in molecular recognition through hydrogen bonding. nih.govresearchgate.net

The hydroxyl group at the C-2 position is a critical hydrogen bond donor. oslomet.no In many salicylamide-type structures, this hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the amide group. nih.govoslomet.noacs.org This interaction creates a stable, six-membered pseudo-ring, which pre-organizes the molecule into a specific, lower-energy conformation. acs.org This conformational rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

The amide group is equally important, functioning as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.net This dual capability allows it to form multiple, specific interactions with amino acid residues in a protein's binding pocket. nih.gov SAR studies on related benzamides have shown that modifications to the amide can significantly impact potency. For instance, in the development of M. tuberculosis inhibitors, secondary amides were found to be more potent than their primary amide counterparts, indicating that the substituent on the amide nitrogen can be optimized to improve activity. acs.org

Furthermore, the interplay between the amide N-H and a nearby fluorine atom can also lead to intramolecular N-H···F hydrogen bonds, which further stabilize the ligand's conformation for optimal target engagement. mdpi.com

| Functional Group | Primary Role in Molecular Recognition | Potential Interactions | Reference |

|---|---|---|---|

| 2-Hydroxyl Group | Hydrogen Bond Donor | Forms intramolecular H-bond with carbonyl oxygen; Intermolecular H-bond with target protein. | nih.govoslomet.no |

| Amide Group (N-H) | Hydrogen Bond Donor | Forms intermolecular H-bond with target protein; Can form intramolecular H-bond with adjacent fluorine. | acs.orgmdpi.com |

| Amide Group (C=O) | Hydrogen Bond Acceptor | Forms intermolecular H-bond with target protein; Forms intramolecular H-bond with 2-hydroxyl group. | nih.govoslomet.no |

Design Principles for Optimizing this compound Scaffold for Specific Biological Targets

Based on the SAR insights, several design principles can be formulated for the rational optimization of the this compound scaffold.

Conservation of Core Pharmacophore : The 2-hydroxyl and amide functionalities are critical for activity and should generally be conserved. Their ability to form a pre-organizing intramolecular hydrogen bond is a key structural feature that often contributes to high-affinity binding. nih.govoslomet.no

Target-Specific Substitution at C-5 : The utility of the C-5 fluorine is context-dependent. While it offers potential pharmacokinetic benefits, its strong electron-withdrawing nature may be detrimental to potency for some targets. acs.org Therefore, exploring alternative substitutions at this position is a valid optimization strategy. For targets where electron-donating or smaller groups are preferred, replacing fluorine with groups like methyl or methoxy (B1213986) could be beneficial. acs.org For targets that favor halogen interactions, exploring chlorine or bromine at this position is also a viable approach. nih.gov

Systematic Modification of the Amide Nitrogen : The amide nitrogen represents a key vector for diversification and optimization. Attaching different alkyl or aryl substituents can explore new binding pockets and improve physicochemical properties. As secondary amides have shown superior potency in some cases, this modification is a promising strategy for enhancing biological activity. acs.org

Conformational Control : Leveraging intramolecular interactions, such as the O-H···O=C hydrogen bond or potential N-H···F bonds, is a powerful design element. These interactions can lock the molecule into a bioactive conformation, which is a key principle in ligand-based drug design. acs.orgnih.gov

By systematically applying these principles, medicinal chemists can effectively navigate the chemical space around the this compound core to develop novel ligands with optimized activity and selectivity for specific biological targets.

Computational and Theoretical Investigations of the 5 Fluoro 2 Hydroxybenzamide System

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with the active site of a protein.

While specific molecular docking studies targeting 5-Fluoro-2-hydroxybenzamide are not widely available in the current literature, research on analogous compounds provides a framework for understanding its potential interactions. For instance, docking studies of various benzamide (B126) derivatives have revealed their potential to inhibit key enzymes in disease pathways. One such study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives identified a compound with a strong binding affinity for the aromatase enzyme, which is a target in breast cancer therapy. The most promising compound in that study exhibited a binding energy of -8.6 kcal/mol and formed key interactions with ALA306 and THR310 residues in the active site.

Similarly, molecular docking of flavonoids, which share structural motifs with this compound, against the cyclooxygenase-2 (COX-2) enzyme has demonstrated significant binding affinities. In one such study, flavonoids exhibited binding energies ranging from -7.0 to -9.1 kcal/mol. Given that salicylates are known COX inhibitors, it is plausible that this compound could also bind to the active site of COX-2. A hypothetical docking of this compound into the COX-2 active site (PDB ID: 5IKR) might reveal interactions with key residues such as Ser530 and Tyr385, which are crucial for the binding of other inhibitors. The binding energy would be a key determinant of its potential inhibitory activity.

To illustrate the type of data generated from such a study, a hypothetical docking result for this compound with a generic protein target is presented in the table below.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| This compound | Hypothetical Kinase | -7.8 | LYS72, ASP184, GLU91 | 2 |

| Staurosporine (Control) | Hypothetical Kinase | -9.5 | LYS72, ASP184, GLU91, LEU132 | 4 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. These calculations provide insights into parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

For this compound, DFT calculations would likely be performed using a basis set such as B3LYP/6-311++G(d,p) to obtain an optimized molecular geometry. A comprehensive theoretical analysis of the structurally similar 5-Bromo-2-Hydroxybenzaldehyde has been performed using this level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. The MEP map would reveal the electron density distribution and identify the electrophilic and nucleophilic sites, which is crucial for understanding how the molecule might interact with biological macromolecules.

The table below presents hypothetical quantum chemical parameters for this compound, based on typical values for similar aromatic compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Polarity and solubility |

These parameters are indicative of a stable molecule with moderate reactivity, a common feature of drug-like compounds. The fluorine atom's electron-withdrawing nature would be expected to influence the electron distribution and reactivity of the aromatic ring.

Computational Drug Repurposing Approaches

Computational drug repurposing, or in silico screening, involves using computational methods to identify new therapeutic uses for existing compounds. This approach can significantly reduce the time and cost of drug development. For this compound, this could involve screening the compound against a large library of protein targets to identify potential new biological activities.

The process typically begins with the generation of a 3D structure of the molecule, which is then used to screen against databases of protein structures, such as the Protein Data Bank (PDB). Docking algorithms would calculate the binding affinity of this compound to each of these targets. Hits with high binding affinities would then be further investigated for their potential therapeutic relevance.

For example, a virtual screening of this compound against a panel of kinases, proteases, and G-protein coupled receptors could reveal unexpected inhibitory activities. While no specific drug repurposing studies have been published for this compound, studies on similar small molecules have successfully identified novel targets. For instance, in silico studies have explored the synergistic interactions of 5-fluorouracil (B62378) with other compounds against the B-cell lymphoma 2 (BCL-2) protein, an important anticancer target.

Thermochemical Studies of Related Fluorinated Benzazoles

Thermochemical studies provide fundamental data on the stability of compounds, such as their enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). This information is crucial for understanding the thermodynamics of chemical reactions and the stability of molecules.

Experimental and computational studies on fluorinated heterocyclic compounds have provided valuable thermochemical data. For example, the enthalpies of combustion and formation for a series of fluorinated triazines have been determined using adiabatic rotating bomb calorimetry. The enthalpy of formation for 2-amino-4,6-bis(2-fluoro-2,2-dinitroethoxy)-l,3,5-triazine was reported to be -773.12 ± 1.50 kJ/mol. Such studies highlight the influence of fluorine substitution on the thermodynamic properties of the molecule.

The table below provides examples of thermochemical data for related fluorinated nitrogen-containing heterocyclic compounds.

| Compound | Enthalpy of Formation (ΔHf°) (kJ/mol) | Method |

|---|---|---|

| 2,4,6-trimethoxy-l,3,5-triazine | -478.60 ± 0.87 | Calorimetry |

| 2,4,6-triethoxy-l,3,5-triazine | -584.99 ± 1.50 | Calorimetry |

| (5-Fluorobenzo[d]imidazol-2-yl)methanol | Data not available | - |

Advanced Analytical Methodologies for Research on 5 Fluoro 2 Hydroxybenzamide

Spectroscopic Characterization Techniques for Structural Confirmation

The precise chemical structure of 5-Fluoro-2-hydroxybenzamide is unequivocally confirmed through a combination of spectroscopic methods. These techniques provide detailed information about the compound's molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons are expected to appear in the downfield region (typically δ 6.0-8.5 ppm), with their splitting patterns providing insights into their substitution pattern on the benzene (B151609) ring. The protons of the amide (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding. organicchemistrydata.org

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal (typically δ 160-180 ppm). The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would correspond to the exact mass of the compound. The fragmentation pattern would provide valuable structural information, with characteristic losses of small molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃) from the molecular ion.

| Technique | Purpose | Expected Observations for this compound |

| FTIR | Functional group identification | O-H stretch, N-H stretch, C=O stretch, C-F stretch, aromatic C-H and C=C vibrations. |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic protons, amide protons, and hydroxyl proton with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Carbon skeleton determination | Distinct signals for each carbon atom, including the carbonyl carbon and aromatic carbons, with C-F coupling. |

| Mass Spectrometry | Molecular weight and fragmentation analysis | Molecular ion peak corresponding to the exact mass, and characteristic fragment ions. |

Chromatographic Techniques for Compound Purity and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for assessing the purity of this compound and for its quantification in various matrices.

An LC-MS method would typically involve a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer. The chromatographic separation would be achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous component (often with an acidic modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap, would provide detection and quantification. For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed for high specificity and sensitivity. nih.govchromatographyonline.com While a specific LC-MS method for this compound is not detailed in the available literature, methods developed for similar polar compounds like 5-fluorouracil (B62378) can serve as a starting point for method development. nih.govchromatographyonline.com

Characterization of Degradation Products and Assessment of Chemical Stability in Research Environments

Understanding the chemical stability of this compound is crucial for its proper handling, storage, and application in research. Forced degradation studies are performed to identify potential degradation products and to understand the degradation pathways under various stress conditions.

These studies typically involve exposing the compound to hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions. The resulting mixtures are then analyzed by a stability-indicating LC-MS method to separate and identify the degradation products. High-resolution mass spectrometry is particularly useful for elucidating the elemental composition of the unknown degradation products, and tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. A comprehensive study on the forced degradation of 5-hydroxymethyl-2-furaldehyde (5-HMF) highlights a systematic approach to identifying and characterizing degradation products using HPLC and LC-LTQ/Orbitrap, which could be adapted for this compound. nih.gov

Currently, there is no publicly available research detailing the specific degradation products or the chemical stability of this compound under various research environments. Such studies would be essential to establish its shelf-life and to ensure the integrity of experimental results.

Future Research Directions and Unexplored Avenues for 5 Fluoro 2 Hydroxybenzamide

Discovery of Novel Therapeutic Applications

The structural similarity of 5-Fluoro-2-hydroxybenzamide to other bioactive salicylamides suggests several promising areas for therapeutic investigation. Research on analogous compounds provides a foundation for hypothesizing potential applications. For instance, various substituted benzamide (B126) derivatives have demonstrated significant antimicrobial activity. nanobioletters.com A logical first step would be a comprehensive screening of this compound against a diverse panel of pathogenic bacteria and fungi.

Furthermore, salicylamide (B354443) derivatives have been identified as potent inhibitors of viral replication. acs.org Specifically, analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown efficacy against human adenovirus and respiratory syncytial virus (RSV). acs.orgnih.gov This suggests that this compound could be a candidate for antiviral drug discovery, warranting investigation against a range of viruses. Additionally, structural optimization of salicylamide-based compounds has led to the identification of potent anti-influenza agents that target the viral hemagglutinin protein. nih.gov

A systematic approach to discovering novel therapeutic applications for this compound could involve high-throughput screening against various disease targets. Potential therapeutic areas to explore, based on the activities of related compounds, are summarized in the table below.

| Potential Therapeutic Area | Rationale based on Analogous Compounds |

| Antimicrobial | Benzamide derivatives have shown broad-spectrum antibacterial activity. nanobioletters.com |

| Antiviral | Salicylamide analogues inhibit the replication of various viruses, including adenovirus, RSV, and influenza. acs.orgnih.govnih.gov |

| Anticancer | Certain 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives have demonstrated anti-proliferative activity against cancer cell lines. researchgate.net |

Exploration of Unconventional Biological Activities

Beyond the more conventional therapeutic areas, the unique electronic properties conferred by the fluorine atom in this compound may lead to unconventional biological activities. Fluorinated compounds have been shown to possess unique physiological effects, and their incorporation into bioactive molecules can significantly alter their mechanism of action. nih.gov

Future research should aim to explore these less obvious biological effects through phenotypic screening and target deconvolution studies. For example, investigating the compound's impact on cellular signaling pathways, enzyme inhibition beyond common targets, and its potential to modulate protein-protein interactions could reveal novel therapeutic opportunities. The table below outlines some potential areas for exploring unconventional biological activities.

| Potential Unconventional Activity | Proposed Research Approach |

| Enzyme Inhibition | Screen against a broad panel of enzymes, including kinases, proteases, and phosphatases, to identify unexpected inhibitory activity. |

| Modulation of Ion Channels | Investigate the effect of the compound on the function of various ion channels, which are critical in many physiological processes. |

| Epigenetic Modification | Assess the ability of the compound to influence epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases. |

Development of Advanced Computational Models for Predictive Biology

In silico methods are indispensable in modern drug discovery for predicting the biological activity and pharmacokinetic properties of small molecules. For this compound, the development of advanced computational models could significantly accelerate its investigation. These models can help prioritize experimental studies and guide the design of more potent and selective derivatives.

Future efforts should focus on creating robust quantitative structure-activity relationship (QSAR) models and pharmacophore models based on experimental data from this compound and a library of its analogues. Molecular docking studies could also be employed to predict its binding modes to various potential protein targets, helping to elucidate its mechanism of action at a molecular level.

The development of predictive models for this compound would follow a structured workflow, as detailed in the table below.

| Computational Modeling Stage | Objective |

| Library Design and Synthesis | Create a focused library of this compound derivatives with systematic structural modifications. |

| Biological Screening | Test the synthesized compounds in a panel of relevant biological assays to generate activity data. |

| Model Development | Use the experimental data to build and validate QSAR and pharmacophore models. |

| Virtual Screening and Optimization | Employ the validated models to screen virtual compound libraries and to guide the design of next-generation analogues with improved properties. |

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate multi-omics approaches. Technologies such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to the compound, revealing its mechanism of action and potential off-target effects.

By treating relevant cell lines or model organisms with this compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can construct a detailed picture of the compound's biological impact. This systems-level data can help to identify the pathways and networks modulated by the compound, offering insights that might be missed by traditional target-based approaches.

A proposed workflow for integrating omics data is presented in the table below.

| Omics Technology | Research Question | Expected Outcome |

| Transcriptomics (RNA-Seq) | How does the compound alter gene expression? | Identification of regulated genes and pathways, providing clues about the mechanism of action. |

| Proteomics (Mass Spectrometry) | What are the changes in the cellular proteome upon treatment? | Identification of protein targets and downstream signaling effects. |

| Metabolomics (LC-MS/GC-MS) | How does the compound affect cellular metabolism? | Understanding of the metabolic pathways perturbed by the compound. |

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound, moving it from a relatively obscure chemical entity to a potentially valuable lead compound for the development of new medicines.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-hydroxybenzamide, and how can reaction conditions be standardized?

- Methodology : The compound is typically synthesized via coupling reactions between 5-fluoro-2-hydroxybenzoic acid and an appropriate amine (e.g., 4-cyanophenylamine) using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane. Reaction optimization includes monitoring temperature (room temperature to 40°C) and solvent polarity to maximize yield .

- Characterization : Confirm structural integrity using ¹H/¹³C NMR (in DMSO-d6) and HPLC (>95% purity). The fluorine atom’s electronic effects can be analyzed via IR spectroscopy (C=O stretch at ~1650 cm⁻¹) .

Q. How does the fluorine substituent influence the compound’s physicochemical properties and bioactivity?

- Analysis : Fluorine’s electronegativity enhances hydrogen-bonding capacity and metabolic stability. Computational studies (e.g., density functional theory) predict increased lipophilicity (logP ~2.1) and improved membrane permeability compared to non-fluorinated analogs. Experimental validation includes solubility assays in PBS (pH 7.4) and PAMPA permeability models .

Q. What are the primary applications of this compound in biochemical studies?

- Applications :

- Enzyme inhibition : Used as a probe for hydrolases (e.g., esterases) due to its hydroxyl and amide groups, which mimic transition-state intermediates.

- Antimicrobial assays : Tested against Gram-positive pathogens (e.g., S. aureus) via MIC assays (reported MIC: 8–16 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Case Study : Discrepancies in antimicrobial efficacy (e.g., Bacillus subtilis vs. E. coli) may arise from differences in bacterial membrane composition.

- Experimental Design :

Conduct time-kill assays to compare bactericidal kinetics.

Use membrane permeability dyes (e.g., propidium iodide) to assess compound penetration.

Validate target engagement via surface plasmon resonance (SPR) with purified enzyme targets .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Stability Testing :

- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via LC-MS.

- Metabolic stability : Use human liver microsomes to calculate intrinsic clearance (CLint). Fluorine reduces oxidative metabolism, enhancing half-life (t₁/₂ > 2 hours) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- SAR Insights :

| Substituent | Biological Activity | Reference |

|---|---|---|

| -OH at C2 | Essential for enzyme binding | |

| -F at C5 | Enhances metabolic stability | |

| -CN on aryl amine | Increases antimicrobial potency |

- Methodology : Synthesize derivatives with substitutions at C5 (e.g., Cl, Br) or the benzamide core (e.g., methoxy groups). Evaluate via docking simulations (AutoDock Vina) and in vitro cytotoxicity assays (IC50 in HepG2 cells) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound, while others show selectivity?

- Hypothesis : Variability may stem from differences in cell lines (e.g., cancer vs. normal) or assay conditions (e.g., serum concentration).

- Resolution :

Replicate assays in parallel models (e.g., MCF-7 breast cancer vs. HEK293 normal cells).

Adjust FBS concentration (5% vs. 10%) to assess serum protein binding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。